molecular formula C11H13N5O2 B2835836 (Z)-N'-Hydroxy-6-methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinimidamide CAS No. 1241428-48-7

(Z)-N'-Hydroxy-6-methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinimidamide

Cat. No. B2835836
CAS RN: 1241428-48-7
M. Wt: 247.258
InChI Key: MIBKDLJNOITWBV-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazole, which is a heterocyclic organic compound . Imidazole derivatives are known to be used in chemical synthesis .


Molecular Structure Analysis

The molecular structure of imidazole derivatives can be complex. For example, Methyl 4-(1H-imidazol-1-yl)benzoate, an imidazole derivative, has the empirical formula C11H10N2O2 .


Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions. For instance, a study describes the formation of 4,5-dihydro-1H-imidazol-5-one from amidines and ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary. For example, Methyl 4-(1H-imidazol-1-yl)benzoate has a melting point of 124-127°C .

Scientific Research Applications

Safety and Hazards

Imidazole derivatives can have various safety and hazard profiles. For example, Methyl 4-(1H-imidazol-1-yl)benzoate is classified as an eye irritant, skin irritant, and may cause respiratory irritation .

Future Directions

The future directions of research on imidazole derivatives are promising. They are being studied for their potential applications in treating diseases such as cancer .

properties

IUPAC Name

N'-hydroxy-6-methoxy-5-(4-methylimidazol-1-yl)pyridine-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-7-5-16(6-13-7)9-4-3-8(10(12)15-17)14-11(9)18-2/h3-6,17H,1-2H3,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBKDLJNOITWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=C(N=C(C=C2)C(=NO)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C=N1)C2=C(N=C(C=C2)/C(=N/O)/N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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